molecular formula C19H21N3O4S B4189101 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B4189101
M. Wt: 387.5 g/mol
InChI Key: JWWOBJKPMLFLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been studied for their potential use in cancer treatment, as they can induce cell cycle arrest and apoptosis in cancer cells. MS-275 has been shown to have anticancer properties in preclinical studies, and is currently being investigated in clinical trials.

Mechanism of Action

2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide exerts its anticancer effects by inhibiting the activity of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which can lead to a more compact chromatin structure and decreased gene expression. By inhibiting HDAC activity, 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide can increase histone acetylation and promote gene expression. This can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have other biochemical and physiological effects. 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide can induce the expression of heat shock proteins, which can protect cells from stress-induced damage. 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide can also modulate the immune response by increasing the expression of cytokines and chemokines. Additionally, 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its specificity for HDAC enzymes. 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide selectively inhibits class I HDAC enzymes, which are commonly overexpressed in cancer cells. This specificity can reduce the risk of off-target effects and toxicity. However, one limitation of using 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its relatively short half-life in vivo. 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has a half-life of approximately 2 hours, which can limit its efficacy in clinical settings.

Future Directions

There are several future directions for the study of 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is the development of combination therapies that can enhance the anticancer effects of 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. For example, 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to synergize with other chemotherapeutic agents, such as cisplatin and doxorubicin. Another area of interest is the investigation of 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in combination with immune checkpoint inhibitors, which can enhance the immune response against cancer cells. Additionally, there is ongoing research into the development of more potent and selective HDAC inhibitors, which may have improved efficacy and reduced toxicity compared to 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide.

Scientific Research Applications

2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit angiogenesis and metastasis. 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to be effective against a variety of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer.

properties

IUPAC Name

2-(methanesulfonamido)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-27(25,26)21-17-11-5-2-8-14(17)18(23)20-16-10-4-3-9-15(16)19(24)22-12-6-7-13-22/h2-5,8-11,21H,6-7,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWOBJKPMLFLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(methylsulfonyl)amino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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